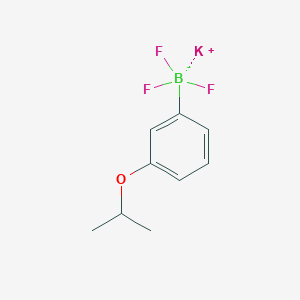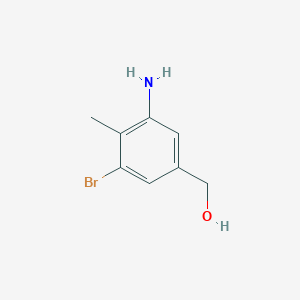
1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . For industrial production, the process may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethan-1-one: Lacks the chloro and methyl substituents, leading to different chemical and biological properties.
6-Chloro-2-methyl-1H-indole: Similar structure but lacks the ethanone group, affecting its reactivity and applications.
1-(6-Chloro-3-pyridinyl)methyl-1H-indol-3-yl)-1-ethanone: Contains a pyridinyl group, which may enhance its biological activity.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(6-chloro-2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO/c1-6-11(7(2)14)9-4-3-8(12)5-10(9)13-6/h3-5,13H,1-2H3 |
Clé InChI |
YMTYYGFQXDAEQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)


![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)




![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)



